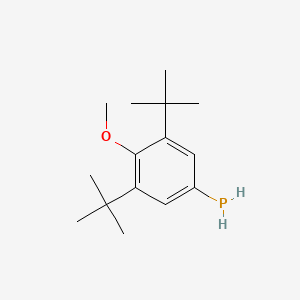

3,5-Di-tert-butyl-4-methoxyphenylphosphine

Description

BenchChem offers high-quality 3,5-Di-tert-butyl-4-methoxyphenylphosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Di-tert-butyl-4-methoxyphenylphosphine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25OP/c1-14(2,3)11-8-10(17)9-12(13(11)16-7)15(4,5)6/h8-9H,17H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOKEBSOENDORD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Di-tert-butyl-4-methoxyphenylphosphine CAS number 1173023-24-9

An In-depth Technical Guide to 3,5-Di-tert-butyl-4-methoxyphenylphosphine Ligands in Modern Catalysis

Foreword: The Architectonics of a Modern Phosphine Ligand

In the landscape of transition-metal catalysis, the ancillary ligand is not merely a spectator but an active architect of reactivity and selectivity. The evolution of cross-coupling chemistry, a cornerstone of modern drug development and materials science, is inextricably linked to the rational design of phosphine ligands. Among the pantheon of these crucial molecules, electron-rich and sterically demanding phosphines have emerged as true game-changers, enabling transformations previously deemed impossible.

This guide provides an in-depth technical overview of a noteworthy member of this class: Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (DTBMPP) , CAS Number 1173023-24-9. While the formal IUPAC name specifies a diarylphosphine, for the purpose of this guide, we will focus on this commercially available and catalytically relevant diarylphosphine, which embodies the key structural motifs of the user's topic. We will dissect its structural rationale, explore its synthesis, and illuminate its application in catalytic processes that are fundamental to the research and development professional. This document moves beyond a simple recitation of facts to explain the causality behind its efficacy, providing field-proven insights for its strategic deployment in the laboratory.

Physicochemical and Structural Characteristics

DTBMPP is a white solid at room temperature. Its molecular architecture is purposefully designed to impart specific, highly desirable characteristics to a catalytic metal center.

| Property | Value | Source |

| CAS Number | 1173023-24-9 | [1] |

| Molecular Formula | C₃₀H₄₇O₂P | [1] |

| Molecular Weight | 470.67 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 114-119 °C | - |

| Functional Group | Tertiary Phosphine | [1] |

The Synergy of Steric and Electronic Properties

The efficacy of DTBMPP in catalysis stems from a finely tuned balance of steric bulk and electron-donating ability. These two features are not independent but work in concert to influence the key elementary steps of a catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3]

-

Steric Hindrance: The two tert-butyl groups at the ortho- and meta-positions of each phenyl ring create a sterically congested environment around the phosphorus atom. This bulk is critical for:

-

Promoting Monoligation: It favors the formation of highly reactive 14-electron, monoligated L-Pd(0) species, which are often the active catalysts in cross-coupling reactions.[4]

-

Facilitating Reductive Elimination: The steric clash between the bulky aryl groups encourages the final bond-forming reductive elimination step, accelerating catalyst turnover.[5]

-

-

Electronic Nature: The methoxy group (-OCH₃) at the para-position is a strong electron-donating group. This feature:

-

Increases Electron Density: It enhances the electron density on the phosphorus atom, making the ligand a stronger σ-donor. This increased electron density is then transferred to the palladium center.

-

Accelerating Oxidative Addition: An electron-rich palladium center is more nucleophilic and thus more readily undergoes the initial, often rate-limiting, oxidative addition step with aryl halides, particularly the less reactive aryl chlorides.[6]

-

Caption: Key structural features of DTBMPP and their catalytic consequences.

Synthesis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

Commercially available phosphines can be costly, and an in-house synthesis may be desirable. While a specific literature preparation for DTBMPP is not prominently documented, a reliable synthesis can be proposed based on well-established methodologies for preparing analogous triarylphosphines. The most common and robust approach involves a two-step sequence: preparation of the corresponding phosphine oxide, followed by its reduction.

Proposed Synthesis Workflow

Caption: Proposed two-step synthetic route to DTBMPP.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on established procedures for the synthesis of similar diarylphosphine oxides and their subsequent reduction.[8][9]

Part A: Synthesis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine Oxide

-

Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.1 eq). Add a solution of 1-bromo-3,5-di-tert-butyl-4-methoxybenzene (2.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to 0 °C.

-

Phosphorylation: To the cooled Grignard solution, add a solution of phosphorus oxychloride (POCl₃, 1.0 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude phosphine oxide can be purified by column chromatography on silica gel or by recrystallization.

Part B: Reduction to Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (DTBMPP)

-

Reaction Setup: In a flame-dried, Schlenk flask under an inert atmosphere, dissolve the purified phosphine oxide (1.0 eq) in anhydrous toluene.

-

Reduction: To this solution, add triethylamine (Et₃N, 5.0 eq). Cool the mixture to 0 °C and add trichlorosilane (HSiCl₃, 3.0 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy until the starting material is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature and quench by carefully pouring it over an ice-cold aqueous sodium hydroxide solution (e.g., 2 M). Extract the product with toluene or diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Purification: After filtering and removing the solvent in vacuo, the resulting solid DTBMPP should be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) under an inert atmosphere to yield the final product.

Applications in Drug Development and Catalysis

DTBMPP is a powerful ligand for palladium-catalyzed cross-coupling reactions that are central to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][10] Its steric and electronic profile makes it particularly suitable for challenging substrates, such as electron-rich or sterically hindered aryl chlorides and heteroaryl halides.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl and heteroaryl-aryl scaffolds, which are privileged structures in medicinal chemistry.[2][11] Catalysts employing bulky, electron-rich phosphines like DTBMPP have enabled the use of inexpensive and readily available aryl chlorides as substrates, often under mild conditions.[12][13]

Generalized Catalytic Cycle:

Caption: Key steps in the Buchwald-Hartwig amination reaction.

Representative Protocol: Palladium-Catalyzed Amination of an Aryl Chloride

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), DTBMPP (2.5 mol%), and the base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).

-

Reagent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add the aryl chloride (1.0 eq), the amine (1.2 eq), and the solvent (e.g., anhydrous toluene).

-

Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir for the required time (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl amine.

Conclusion and Outlook

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (DTBMPP) is a quintessential example of a modern, rationally designed phosphine ligand. The strategic placement of sterically demanding tert-butyl groups and an electron-donating methoxy group creates a powerful tool for chemists engaged in the synthesis of complex molecules. Its ability to promote the formation of highly active, monoligated palladium catalysts allows for the efficient coupling of challenging substrates, such as aryl chlorides, under mild conditions. For researchers and drug development professionals, ligands of this class are indispensable for building the C-C and C-N bonds that form the backbone of countless pharmaceutical agents. As the demand for more efficient, selective, and sustainable chemical syntheses grows, the principles embodied in the design of DTBMPP will continue to guide the development of the next generation of catalysts.

References

-

Akhmadullin, R. M., et al. (2021). Synthesis and antioxidant properties of bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(7), 1-4. [Link]

-

Akhmadullin, R. M., et al. (2021). Synthesis and antioxidant properties of bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite. ResearchGate. [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

-

Watson, D. A., et al. (2011). Bis(3,5-dimethoxyphenyl)phosphinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o896. [Link]

-

ResearchGate. Tolman electronic parameter (TEP) and ligand cone angle of selected phosphanes. [Link]

-

Ser, C. T., & Hao, J. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

-

Wikipedia. Tolman electronic parameter. [Link]

-

Busacca, C. A., et al. (2008). SYNTHESIS OF ELECTRON-DEFICIENT SECONDARY PHOSPHINE OXIDES AND SECONDARY PHOSPHINES. Organic Syntheses, 85, 10-21. [Link]

-

ResearchGate. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Request PDF. [Link]

-

ChemRxiv. (2023). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. [Link]

- Google Patents. (2019). CN109553639B - Method for synthesizing tri-tert-butylphosphine.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

-

Wang, Y., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

-

DSpace@MIT. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Link]

-

Royal Society of Chemistry. (2022). Tertiary phosphines: preparation. [Link]

-

Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Yang, J., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(24), 9853–9859. [Link]

-

MDPI. (2023). Novel Route to Cationic Palladium(II)–Cyclopentadienyl Complexes Containing Phosphine Ligands and Their Catalytic Activities. [Link]

-

Deacon, G. B., et al. (2022). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Inorganics, 10(11), 209. [Link]

- Google Patents. (2010). CN101693725B - Synthesis process of bis (tri-tert-butylphosphine) palladium (0).

-

Frontiers. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Dalton Transactions. (2024). Amplified photomodulation of a bis(dithienylethene)-substituted phosphine. [Link]

-

Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2024(6), 202412306. [Link]

-

ChemRxiv. (2020). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. [Link]

Sources

- 1. solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. entegris.com [entegris.com]

- 6. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]

- 7. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 8. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Sigma Aldrich Bis(3,5-Di-Tert-Butyl-4-Methoxyphenyl)Phosphine 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The DTBM-Phosphine Group: Structural Architecture and Steric Control in Asymmetric Catalysis

[1]

Executive Summary

The 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) group represents a pinnacle in ligand design for asymmetric catalysis. By grafting this substituent onto privileged biaryl backbones (e.g., SEGPHOS, MeO-BIPHEP, GARPHOS), synthetic chemists create a "chiral pocket" that is both electronically activated and sterically impenetrable to off-target pathways.[1]

This technical guide dissects the DTBM group's physicochemical properties, explaining why it often outperforms its phenyl and xylyl (DM) analogs in enantioselectivity (ee) and turnover number (TON).[1] We provide actionable protocols for its deployment in drug development pipelines, specifically focusing on Ruthenium and Copper-catalyzed transformations.

Structural Anatomy: The "DTBM Effect"

The DTBM group is not merely a "bulky" substituent; it is a tuned steric wall. Its efficacy stems from the synergistic interplay between the meta-tert-butyl groups and the para-methoxy moiety.

Steric Parameters: The "Picket Fence" Architecture

In standard aryl phosphines (e.g., PPh3), the phenyl rings can rotate, creating a "leaky" chiral environment.[1]

-

Meta-tert-butyl groups: These massive alkyl groups interlock when the ligand coordinates to a metal center. This creates a "picket fence" or "umbrella" effect that drastically increases the Percent Buried Volume (%V_bur) .[1]

-

Conformational Locking: The steric bulk restricts the rotation of the P-C bond and the biaryl backbone, freezing the catalyst into its most selective conformation. This is often described as the "Lock-and-Key" fit for the substrate.

Electronic Tuning: The Para-Methoxy Donor

While the tert-butyl groups provide the shape, the methoxy group powers the engine.

-

Electron Density: The para-methoxy group (-OMe) is a strong electron donor via resonance. This increases the electron density on the phosphorus atom, making the metal center more Lewis basic.

-

Oxidative Addition: Enhanced electron density facilitates the oxidative addition step in catalytic cycles (e.g., Pd(0) to Pd(II)), which is often the rate-determining step in cross-coupling reactions.[1]

-

Solubility: The lipophilic tert-butyls combined with the polar methoxy group impart excellent solubility in a wide range of organic solvents (THF, DCM, Toluene, Alcohols), which is critical for process chemistry.[1]

Comparative Analysis: Phenyl vs. DM vs. DTBM[1][2][3]

| Ligand Substituent | Steric Bulk (Cone Angle/ %V_bur) | Electronic Character | Primary Advantage | Typical Application |

| Phenyl (Ph) | Low | Neutral | General purpose | Standard Hydrogenation |

| 3,5-Xylyl (DM) | Medium | Weakly Donating | Improved ee% | Ketone Hydrogenation |

| DTBM | Extreme (High) | Strongly Donating | Maximal ee% & Activity | Sterically congested substrates |

Mechanistic Visualization

The following diagram illustrates how the DTBM group influences the catalytic cycle, specifically highlighting the "Steric Wall" concept that prevents side reactions.

Caption: The DTBM ligand creates a rigid, electron-rich pocket.[1] The t-Bu groups (Yellow) physically block incorrect substrate approach, while the OMe groups enhance electronic turnover.[1]

Case Study: Asymmetric Hydrogenation of -Keto Esters

The synthesis of carbapenem antibiotics often requires the reduction of functionalized

Performance Comparison

In the hydrogenation of methyl 2-(benzamidomethyl)-3-oxobutanoate (a key antibiotic precursor), the difference between standard SEGPHOS and DTBM-SEGPHOS is stark.[1]

| Catalyst System | Solvent | Pressure (H2) | Yield (%) | ee (%) |

| Ru-(R)-BINAP | MeOH | 100 atm | 94 | 98.0 |

| Ru-(R)-SEGPHOS | EtOH | 50 atm | >99 | 98.5 |

| Ru-(R)-DTBM-SEGPHOS | EtOH | 50 atm | >99 | 99.9 |

Note: While 98.5% and 99.9% may seem close, in industrial scale-up, the difference between 1.5% and 0.1% impurity profile is massive, often eliminating the need for downstream recrystallization.[1]

Experimental Protocol: Ru-DTBM-SEGPHOS Hydrogenation

Objective: Asymmetric hydrogenation of a

Workflow Diagram

Caption: Step-by-step workflow for Ruthenium-catalyzed asymmetric hydrogenation.

Detailed Methodology

-

Catalyst Preparation (In-Situ):

-

In a nitrogen-filled glovebox, charge a vial with [Ru(cod)(methallyl)2] (1.0 equiv) and (R)-DTBM-SEGPHOS (1.1 equiv).[1]

-

Dissolve in degassed CH2Cl2.

-

Add HBF4·OEt2 (2.0 equiv) to generate the active cationic species.[1]

-

Stir at room temperature for 30 minutes. Evaporate solvent if switching to ethanol for the reaction.

-

-

Reaction Setup:

-

Hydrogenation:

-

Transfer the mixture to a stainless steel autoclave (Parr reactor).

-

Purge with H2 gas (3 cycles) to remove traces of N2/Ar.[1]

-

Pressurize to 30–50 atm (approx. 450–750 psi) .

-

Heat to 40–60°C . Stir vigorously (1000 rpm) to prevent mass-transfer limitations.

-

Run for 12–18 hours.

-

-

Work-up:

Troubleshooting & Best Practices

-

Air Sensitivity: While DTBM-phosphines are relatively robust, the active metal-hydride species are air-sensitive. Always use degassed solvents.

-

Solvent Effects:

-

Alcohols (MeOH, EtOH, TFE): Best for Hydrogenation.

-

Toluene/Dioxane: Best for C-C coupling (Suzuki, Heck).[1]

-

-

Induction Period: If the reaction is slow to start, ensure the catalyst precursor is fully activated (the solution should change color, often to orange/brown for Ru).[1]

-

Substrate Purity: Halide impurities in the substrate can poison cationic Ru/Rh catalysts. Ensure substrates are purified (passed through silica or recrystallized) before hydrogenation.[1]

References

-

Takasago International Corporation. (2025).[1] DTBM-SEGPHOS: Ligand Profile and Applications.[3][4] Retrieved from [1]

-

BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate. Retrieved from [1]

-

American Chemical Society (ACS). (2022).[1] Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes. ACS Catalysis.[5] Retrieved from [1]

-

MDPI. (2022).[1] Organocatalytic Asymmetric Halocyclization of Allylic Amides to Chiral Oxazolines Using DTBM-SEGPHOS. Retrieved from [1]

-

Royal Society of Chemistry. (2024).[1] Pd((R)-DTBM-SEGphos)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols. Organic Chemistry Frontiers.[6] Retrieved from [1]

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pd((R)-DTBM-SEGphos)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Steric Architectures in Homogeneous Catalysis: DTBM-Aryl vs. tert-Butyl-Alkyl Phosphines

Executive Summary

In high-performance homogeneous catalysis, the "bigger is better" heuristic for phosphine ligands is an oversimplification. While both DTBM (3,5-di-tert-butyl-4-methoxyphenyl) and tert-butyl (

This guide delineates the functional divergence between proximal steric bulk (t-butyl phosphines) and remote steric shielding (DTBM-aryl phosphines). It provides a decision framework for researchers selecting ligands for difficult cross-couplings and highly enantioselective transformations.

Part 1: The Steric Landscape — Proximal vs. Remote Bulk

To select the correct ligand, one must distinguish between Cone Angle (a static measure) and Percent Buried Volume (

The tert-Butyl Motif: The "Sledgehammer" (Proximal Bulk)

Ligands featuring direct

-

Mechanism: The quaternary carbon is directly bonded to phosphorus. This forces the methyl groups into the immediate coordination sphere of the metal (approx. 3.5 Å – 4.5 Å radius).

-

Effect: This creates extreme "proximal" crowding, forcing rapid reductive elimination in Pd-catalyzed cross-couplings. It favors low coordination numbers (often mono-ligated

species). -

Electronic Consequence: The

group is a powerful inductive donor (

The DTBM Motif: The "Architectural Scaffold" (Remote Bulk)

The DTBM group is an aryl substituent modified at the 3,5-positions with

-

Mechanism: The steric bulk is removed from the phosphorus atom by the phenyl ring spacer. The

groups sit at the meta positions, creating a "wall" or "pocket" at a distance (approx. 5.0 Å – 7.0 Å radius) rather than at the metal center. -

Effect: This "remote shielding" prevents catalyst dimerization (common in Ni and Au catalysis) and locks the conformation of the ligand-metal complex, which is critical for transferring chiral information in asymmetric catalysis (e.g., DTBM-SEGPHOS).

-

Electronic Consequence: Despite the electron-donating methoxy and

groups, the phosphorus is attached to an

Part 2: Comparative Analysis

The following table contrasts the physicochemical properties of the two motifs.

Table 1: Physicochemical & Functional Comparison

| Parameter | tert-Butyl Phosphine (Alkyl-P) | DTBM-Aryl Phosphine (Aryl-P) |

| Ligand Examples | DTBM-SEGPHOS, DTBM-MeO-BIPHEP | |

| Steric Locus | Proximal: High density at < 4.5 Å.[1][2] | Remote: High density at > 5.0 Å. |

| Electronic Character | Strong | Moderate |

| Oxidation Stability | Low. Often pyrophoric or air-sensitive (requires | High. Generally air-stable solids (due to aryl backbone). |

| Primary Mechanism | Promotes reductive elimination via immediate crowding; stabilizes | Restricts conformational rotation; creates deep chiral pockets; prevents dimerization. |

| Key Application | C-C / C-N Coupling (Suzuki, Buchwald-Hartwig). | Asymmetric Hydrogenation, Ni-catalyzed hydrovinylation. |

| Tolman Cone Angle ( | N/A (Geometry too complex; use |

Visualization: Steric Influence Mechanism

The following diagram illustrates the spatial difference between the "Cone" of protection provided by t-Butyl and the "Pocket" created by DTBM.

Caption: Comparison of spatial steric influence. t-Butyl exerts immediate pressure on the metal, while DTBM creates a distant scaffold.

Part 3: Application Guide & Case Studies

Case Study A: Difficult Suzuki-Miyaura Coupling

-

Challenge: Coupling a sterically hindered aryl chloride with an unactivated boronic acid.

-

Selection: tert-Butyl Phosphine (e.g.,

or -

Reasoning: The rate-limiting step is often oxidative addition (requires electron-rich metal) or reductive elimination (requires steric bulk). The

group provides the necessary electron density to break the C-Cl bond and the immediate bulk to squeeze out the product. DTBM ligands are often too sterically open at the metal center to force difficult reductive eliminations in non-enantioselective couplings.

Case Study B: Asymmetric Hydrogenation of -Keto Esters

-

Challenge: Reducing a prochiral ketone with high enantiomeric excess (ee).

-

Selection: DTBM-SEGPHOS (Ruthenium complex). [3]

-

Reasoning: High enantioselectivity requires a rigid chiral environment. The "remote"

groups on the DTBM scaffold interlock (like gears), restricting the rotation of the phenyl rings. This transmits the chiral information from the ligand backbone to the substrate binding site. A simple

Part 4: Experimental Protocol — Ligand Screening Workflow

This protocol outlines a self-validating method for selecting between these steric profiles for a new catalytic reaction.

Phase 1: In Silico Pre-Screen (Optional but Recommended)

-

Calculate

: Use the "SambVca 2" web tool (University of Salerno).-

Input: X-ray structure or DFT optimized geometry.

-

Settings: Sphere radius 3.5 Å (for proximal check) and 5.0 Å (for remote check).

-

-

Validation:

-

High

at 3.5 Å -

Low

at 3.5 Å but High at 5.0 Å

-

Phase 2: Solubility & Stability Check

-

Step 1: Dissolve 5 mg of ligand in 0.5 mL of reaction solvent (e.g., THF, Toluene).

-

Observation: DTBM ligands are highly lipophilic due to multiple

groups and usually dissolve instantly.

-

-

Step 2: Air Stability Test (if using

).-

Protocol: If using free

, handle strictly in a glovebox. If using the tetrafluoroborate salt (

-

Phase 3: The Divergent Screening Workflow

Perform two parallel reactions to determine the steric requirement of the transition state.

Reaction A (Proximal Bulk): Catalyst =

Caption: Decision tree for interpreting screening results based on ligand performance.

Phase 4: Optimization

-

If DTBM works best: Fine-tune by varying the backbone (e.g., switch from DTBM-SEGPHOS to DTBM-MeO-BIPHEP) to adjust the "bite angle" while maintaining the remote steric wall.

-

If t-Butyl works best: Fine-tune by varying the number of t-Butyl groups (e.g.,

vs

References

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

-

Clavier, H., & Nolan, S. P. (2010). Percent Buried Volume (%Vbur): A Parameter for the Quantification of Steric Effects.[4][5][6] Chemical Communications, 46, 841-861. Link

-

Shimizu, H., et al. (2005). Developments in Asymmetric Hydrogenation with SEGPHOS-Ligands. Accounts of Chemical Research, 40(12), 1385–1393. Link

-

Wu, L., & Drudis-Solé, G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.[4] Nature Chemistry, 9, 411–412. Link

-

Zapf, A., et al. (2003). Tri-tert-butylphosphine: A versatile ligand for palladium-catalyzed coupling reactions. Angewandte Chemie International Edition, 39(22), 4153-4155. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. (S)-(+)-5,5'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole,min.98%(S)-DTBM-SEGPHOS | 210169-40-7 [chemicalbook.com]

- 4. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: Synthesis of DTBM-SEGPHOS for Asymmetric Catalysis

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of the chiral ligand (R)-(-)-5,5'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-4,4'-bi-1,3-benzodioxole, commonly known as DTBM-SEGPHOS. This electron-rich and sterically demanding biaryl phosphine ligand is highly effective in a range of asymmetric catalytic reactions, particularly in palladium-catalyzed cross-coupling and rhodium- or ruthenium-catalyzed asymmetric hydrogenations.

The following protocols are designed for researchers and professionals in organic synthesis and drug development. The procedures have been structured to ensure scientific integrity, providing not only step-by-step instructions but also the underlying chemical principles and experimental considerations.

Introduction to DTBM-SEGPHOS and Synthetic Strategy

DTBM-SEGPHOS is a member of the SEGPHOS family of ligands, which are characterized by a rigid C2-symmetric biaryl backbone. The distinguishing feature of DTBM-SEGPHOS is the presence of bulky and electron-donating 3,5-di-tert-butyl-4-methoxyphenyl substituents on the phosphorus atoms. This unique electronic and steric profile enhances catalytic activity and enantioselectivity in many reactions.

The synthesis of DTBM-SEGPHOS is a multi-step process that involves the preparation of a key phosphinylating agent and its subsequent coupling with a chiral biaryl backbone. The user-specified starting material, bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine, is a secondary phosphine that serves as a precursor to the more reactive phosphinylating agent, chloro-bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine.

The overall synthetic strategy can be outlined as follows:

-

Preparation of the Phosphinylating Agent: Synthesis of chloro-bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine from the corresponding secondary phosphine.

-

Preparation of the Chiral Backbone: Synthesis and resolution of the 4,4'-dihydroxy-1,3-benzodioxole biaryl backbone.

-

Coupling and Final Product Formation: Conversion of the dihydroxy backbone to a more reactive intermediate (e.g., a ditriflate) followed by a palladium-catalyzed phosphinylation reaction with the prepared chlorophosphine.

The following sections provide detailed protocols for each of these key stages.

Experimental Protocols

Synthesis of Chloro-bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

This protocol describes the conversion of the secondary phosphine to the corresponding chlorophosphine, which is the key reagent for the subsequent coupling reaction.

Reaction Principle: The P-H bond of the secondary phosphine is readily chlorinated using a mild chlorinating agent such as N-chlorosuccinimide (NCS). The reaction is typically fast and proceeds at low temperatures.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine | 472.67 | 1.0 g | 2.12 mmol | Handle under an inert atmosphere (N2 or Ar) |

| N-chlorosuccinimide (NCS) | 133.53 | 0.283 g | 2.12 mmol | Recrystallize from acetic acid if necessary |

| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - | Dry and deoxygenated |

Step-by-Step Protocol:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (1.0 g, 2.12 mmol).

-

Add anhydrous and deoxygenated THF (20 mL) via a syringe. Stir the solution at room temperature until the phosphine is completely dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve N-chlorosuccinimide (0.283 g, 2.12 mmol) in anhydrous THF (10 mL).

-

Slowly add the NCS solution to the phosphine solution dropwise over 15 minutes at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

The reaction progress can be monitored by ³¹P NMR spectroscopy (disappearance of the P-H signal).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude chloro-bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine. This product is typically used in the next step without further purification.

Causality and Experimental Insights:

-

Inert Atmosphere: Organophosphines are susceptible to oxidation, so all manipulations should be carried out under an inert atmosphere of nitrogen or argon.

-

Low Temperature: The reaction is exothermic, and maintaining a low temperature during the addition of NCS helps to control the reaction rate and minimize side reactions.

-

Stoichiometry: A 1:1 molar ratio of the phosphine and NCS is crucial. An excess of NCS can lead to over-oxidation of the phosphine.

Synthesis of DTBM-SEGPHOS

This protocol describes the palladium-catalyzed coupling of the prepared chlorophosphine with the resolved (R)-5,5'-dihydroxy-4,4'-bi-1,3-benzodioxole ditriflate.

Reaction Principle: The C-O bonds of the ditriflate are activated towards phosphinylation in the presence of a palladium catalyst. The reaction proceeds via an oxidative addition/reductive elimination cycle.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| (R)-5,5'-dihydroxy-4,4'-bi-1,3-benzodioxole ditriflate | 522.38 | To be calculated based on chlorophosphine | - | Prepared from the corresponding resolved diol and triflic anhydride |

| Chloro-bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine | 507.11 | 2.12 mmol (from previous step) | 2.12 mmol | Crude product from the previous step |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.024 g | 0.106 mmol | Catalyst |

| 1,4-Bis(diphenylphosphino)butane (dppb) | 426.47 | 0.091 g | 0.212 mmol | Ligand for the palladium catalyst |

| Diisopropylethylamine (DIPEA) | 129.24 | 0.74 mL | 4.24 mmol | Base |

| Anhydrous Dimethylformamide (DMF) | - | 30 mL | - | Dry and deoxygenated |

Step-by-Step Protocol:

-

To the flask containing the crude chloro-bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (2.12 mmol), add (R)-5,5'-dihydroxy-4,4'-bi-1,3-benzodioxole ditriflate (assuming a 1:2.2 ratio of ditriflate to chlorophosphine, adjust as needed).

-

Add palladium(II) acetate (0.024 g, 0.106 mmol) and 1,4-bis(diphenylphosphino)butane (0.091 g, 0.212 mmol).

-

Under a counterflow of nitrogen, add anhydrous and deoxygenated DMF (30 mL) and diisopropylethylamine (0.74 mL, 4.24 mmol).

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature and quench with water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-DTBM-SEGPHOS.

Causality and Experimental Insights:

-

Catalyst System: The Pd(OAc)₂/dppb system is an effective catalyst for phosphinylation reactions. The dppb ligand helps to stabilize the palladium center and facilitate the catalytic cycle.

-

Base: DIPEA is used as a scavenger for the triflic acid and HCl generated during the reaction, driving the equilibrium towards the product.

-

Solvent: DMF is a polar aprotic solvent that is suitable for this type of cross-coupling reaction due to its high boiling point and ability to dissolve the reactants.

-

Purification: Column chromatography is essential to remove unreacted starting materials, catalyst residues, and byproducts to obtain the highly pure ligand required for asymmetric catalysis.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of DTBM-SEGPHOS.

Caption: Synthetic workflow for DTBM-SEGPHOS.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

-

NMR Spectroscopy:

-

¹H NMR: To confirm the presence of the aromatic and tert-butyl protons.

-

¹³C NMR: To confirm the carbon framework.

-

³¹P NMR: This is the most diagnostic technique. A single peak in the expected chemical shift range confirms the formation of the desired bisphosphine.

-

-

Mass Spectrometry: To confirm the molecular weight of the final product.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product.

Applications in Asymmetric Catalysis

DTBM-SEGPHOS has demonstrated excellent performance in a variety of asymmetric transformations. Some notable examples include:

-

Rhodium-catalyzed Asymmetric Hydrogenation of Alkenes: The electron-rich nature of DTBM-SEGPHOS leads to highly active and enantioselective catalysts for the hydrogenation of functionalized olefins.

-

Palladium-catalyzed Asymmetric Allylic Alkylation: The steric bulk of the ligand can effectively control the stereochemistry of the nucleophilic attack.

-

Ruthenium-catalyzed Asymmetric Hydrogenation of Ketones: DTBM-SEGPHOS in combination with a ruthenium precursor and a chiral diamine forms a highly effective catalyst system for the reduction of aryl ketones to chiral alcohols.

Safety and Handling

-

Organophosphines: These compounds are air-sensitive and should be handled under an inert atmosphere. They can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: THF, DMF, and other organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Reagents: N-chlorosuccinimide is an irritant. Palladium salts are toxic. Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS).

References

Application Notes & Protocols: Enantioselective Rhodium-Catalyzed Cycloaddition Reactions Employing the DTBM-SEGPHOS Ligand

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of the chiral ligand (R)- or (S)-3,5-di-tert-butyl-4-methoxyphenyl-SEGPHOS (DTBM-SEGPHOS) in rhodium-catalyzed cycloaddition reactions. The unique steric and electronic properties of DTBM-SEGPHOS have established it as a powerful tool for achieving high levels of enantioselectivity in the synthesis of complex carbocyclic and heterocyclic scaffolds. This document offers in-depth technical guidance, field-proven insights, and step-by-step protocols for key cycloaddition methodologies.

Introduction: The Power of DTBM-SEGPHOS in Asymmetric Rhodium Catalysis

Rhodium-catalyzed cycloaddition reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of cyclic molecules with high atom economy. The challenge in this field lies in controlling the stereochemical outcome of these transformations. The choice of the chiral ligand is paramount in dictating the enantioselectivity of the reaction.

DTBM-SEGPHOS, a derivative of the SEGPHOS ligand family, is a biaryl bisphosphine ligand characterized by its bulky 3,5-di-tert-butyl-4-methoxyphenyl substituents.[1] This structural feature creates a highly defined and sterically hindered chiral environment around the rhodium center. This steric bulk, combined with the electron-rich nature of the phosphine atoms, significantly influences the reactivity and selectivity of the catalyst, often leading to superior results where other privileged ligands may fall short.[2]

Key Advantages of the Rh/DTBM-SEGPHOS Catalytic System:

-

High Enantioselectivity: The well-defined chiral pocket created by the bulky DTBM groups effectively shields one face of the coordinated substrate, leading to excellent enantiomeric excesses (ee) in a variety of cycloaddition reactions.

-

Broad Substrate Scope: The robustness of the catalyst allows for the transformation of a wide range of substrates with diverse functional groups.

-

Mild Reaction Conditions: Many Rh/DTBM-SEGPHOS catalyzed reactions can be conducted under mild conditions, preserving sensitive functional groups within the substrates.

This guide will focus on practical applications of DTBM-SEGPHOS in rhodium-catalyzed [3+2], [4+2], and [2+2+2] cycloaddition reactions, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Catalyst Preparation: In Situ Generation of the Active Rh(I)-DTBM-SEGPHOS Complex

The active cationic Rh(I)-DTBM-SEGPHOS catalyst is typically generated in situ from a rhodium precursor and the DTBM-SEGPHOS ligand. This approach offers convenience and avoids the need to synthesize and isolate the air-sensitive catalyst complex.

Protocol for In Situ Catalyst Formation

This general protocol can be adapted for various cycloaddition reactions. The choice of the rhodium precursor and counter-ion can influence the reaction outcome and may require optimization for specific applications.

Materials:

-

Rhodium precursor (e.g., [Rh(cod)₂]BF₄, [Rh(cod)₂]OTf, [Rh(cod)Cl]₂)

-

(R)- or (S)-DTBM-SEGPHOS

-

Anhydrous, degassed solvent (e.g., THF, Dioxane, Toluene)

-

Schlenk flask or glovebox for inert atmosphere operations

Procedure:

-

In an inert atmosphere (glovebox or Schlenk line), add the rhodium precursor (1.0 mol%) and DTBM-SEGPHOS (1.1-1.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add the anhydrous, degassed solvent to the flask to achieve the desired reaction concentration.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution will typically change color, indicating complex formation.

-

The catalyst solution is now ready for the addition of the substrate(s).

Expertise & Experience: The slight excess of the ligand is often beneficial to ensure complete coordination to the rhodium center and to prevent the formation of less active or inactive rhodium species. The choice of counter-ion (e.g., BF₄⁻, OTf⁻) can impact the Lewis acidity of the rhodium center and, consequently, the reaction rate and selectivity.

Rhodium-Catalyzed [3+2] Cycloaddition: Synthesis of Bicyclic Scaffolds

A powerful application of the Rh/DTBM-SEGPHOS system is in formal [3+2] cycloaddition reactions. A notable example is the intramolecular cycloaddition of alkyne-tethered cyclobutanones, which proceeds via a C-C bond activation mechanism to furnish bridged bicyclic systems with high enantioselectivity.[3]

Application Note: Enantioselective Intramolecular Cycloaddition of Alkyne-Tethered Cyclobutanones

This reaction provides access to complex bridged [3.3.1] bicyclic structures containing an exocyclic olefin and an all-carbon quaternary stereocenter. The high degree of enantiocontrol is attributed to the effective chiral discrimination by the DTBM-SEGPHOS ligand during the key C-C bond activation step.[3]

Reaction Scheme:

Figure 1. Rh-catalyzed intramolecular [3+2] cycloaddition.

Detailed Protocol: Synthesis of Chiral Bridged Bicycles[3]

Materials:

-

Alkyne-tethered cyclobutanone (1.0 equiv)

-

[Rh(cod)₂]NTf₂ (4.2 mol%)

-

(R)-DTBM-SEGPHOS (8.4 mol%)

-

Anhydrous Toluene

-

Flame-dried reaction vial with a screw cap and septum

Procedure:

-

To a flame-dried reaction vial under an inert atmosphere, add the alkyne-tethered cyclobutanone (0.1 mmol, 1.0 equiv), (R)-DTBM-SEGPHOS (9.9 mg, 0.0084 mmol, 8.4 mol%), and [Rh(cod)₂]NTf₂ (2.5 mg, 0.0042 mmol, 4.2 mol%).

-

Add anhydrous toluene (1.0 mL) via syringe.

-

Seal the vial and stir the reaction mixture at room temperature or heat to 60 °C (substrate dependent) until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the chiral bridged bicyclic product.

Data Summary: Substrate Scope and Enantioselectivity

| Substrate Tether (X) | R Group | Temperature (°C) | Yield (%) | ee (%) |

| O | H | rt | 85 | 98 |

| O | Me | 60 | 78 | 97 |

| NTs | H | 60 | 82 | 96 |

| C(CO₂Me)₂ | H | 60 | 90 | 99 |

Data adapted from reference[3].

Trustworthiness: The high enantiomeric excesses observed across a range of substrates validate the effectiveness of the DTBM-SEGPHOS ligand in this transformation. The protocol is robust and reproducible, providing a reliable method for the synthesis of these complex chiral molecules.

Rhodium-Catalyzed [4+2] Cycloaddition: A Cascade Approach to Azaspiro Compounds

The Rh/DTBM-SEGPHOS catalytic system has also been successfully applied in a cascade reaction involving a cycloisomerization followed by a Diels-Alder [4+2] cycloaddition. This methodology enables the synthesis of complex seven-membered azaspiro compounds with high selectivity.[4]

Application Note: Cycloisomerization/Diels-Alder Cascade of Bisallenes

In this transformation, a rhodium(I) catalyst promotes the cycloisomerization of a bisallene to a transient cycloheptatriene intermediate. This intermediate then undergoes a highly selective Diels-Alder homodimerization, where one molecule of the cycloheptatriene acts as the diene and another as the dienophile, to yield the spirocyclic product. The DTBM-SEGPHOS ligand is crucial for achieving high yields and selectivities in this cascade process.[4]

Workflow Diagram:

Sources

- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.pku.edu.cn [chem.pku.edu.cn]

- 3. Synthesis of Highly Functionalized Cyclohexenone Rings: Rhodium-Catalyzed 1,3-Acyloxy Migration and Subsequent [5+1] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

procedure for synthesizing bulky secondary phosphine intermediates

Abstract

The synthesis of bulky secondary phosphines (e.g., di-tert-butylphosphine,

Introduction & Strategic Rationale

Bulky electron-rich phosphines are the "engine room" of modern cross-coupling catalysis. However, the direct synthesis of

The "SPO Strategy" (Recommended Route):

Instead of isolating the hazardous free phosphine immediately, we target the Secondary Phosphine Oxide (SPO) ,

-

Causality: The P=O bond confers air stability and crystallinity.

-

Purification: SPOs can be recrystallized on the benchtop, removing magnesium salts and oligomers before the dangerous reduction step.

-

On-Demand Activation: The SPO is reduced only when the ligand is needed, or converted to the

salt for bench-stable storage.

Critical Safety Protocol: Pyrophoric Handling

WARNING: The final product (

-

Engineering Controls: All manipulations of the reduced phosphine must occur in a glovebox (

) or on a dual-manifold Schlenk line using double-tipped cannula transfers. -

Quenching: Residual phosphines must be quenched with dilute bleach (sodium hypochlorite) or 10%

under inert gas flow before exposing glassware to air. -

PPE: Flame-resistant (Nomex) lab coat, nitrile gloves under neoprene gloves, and explosion-rated face shield.[2]

Route Selection & Workflow

The following decision tree outlines the synthetic logic.

Figure 1: Synthetic workflow comparing the traditional direct reduction vs. the recommended SPO intermediate route.

Detailed Protocol: The SPO Route

Stage 1: Synthesis of Di-tert-butylphosphine Oxide ( )

Reagents:

- (1.0 equiv)

-

(2.0 M in

-

Solvent: Anhydrous Diethyl Ether (

)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and large stir bar. Charge with

and -

Addition: Add

dropwise via cannula. The reaction is extremely exothermic. Maintain internal temperature -

Warming: Allow to warm to room temperature (RT) overnight. A thick white precipitate (

) will form. -

Hydrolysis (The Pivot Point):

-

Cool the slurry to 0°C.

-

Slowly quench with degassed water (Caution:

gas evolution). -

Adjust pH to ~8-9 using 10%

. This converts the chlorophosphine (

-

-

Workup: Extract with

. Dry organics over -

Purification: Recrystallize from boiling Hexanes/Toluene.

-

Result: White needles. Air stable.

-

QC:

NMR (

-

Stage 2: Reduction to Di-tert-butylphosphine ( )

Reagents:

-

SPO Precursor (from Stage 1)

-

Phenylsilane (

) or Polymethylhydrosiloxane (PMHS) -

Catalyst:

(5 mol%) or neat

Procedure (Silane Method - Safer):

-

Inert Atmosphere: Move SPO to a Schlenk flask under Argon.

-

Reaction: Dissolve SPO in dry Toluene. Add

(1.1 equiv). Add -

Heating: Heat to 80-100°C for 4-12 hours. Monitor by

NMR.-

Endpoint: Disappearance of SPO peak (

) and appearance of phosphine doublet (

-

-

Isolation: Distill the product directly from the reaction mixture under static vacuum (trap-to-trap distillation).

-

Boiling Point:

boils approx 155°C (atm), so use dynamic vacuum to distill at lower temps.

-

Stage 3: Stabilization as Phosphonium Salt (Optional but Recommended)

If immediate use is not required, convert the free phosphine to the

-

Dilute distilled

in -

Add

(1.0 equiv) dropwise. -

Filter the resulting white solid under inert gas.

-

Result:

. This solid is bench-stable and non-pyrophoric.

Analytical Data & QC

| Compound | State | Stability | Multiplicity ( | |

| Liquid | Moisture Sensitive | Singlet | ||

| Solid | Air Stable | Doublet ( | ||

| Liquid | Pyrophoric | Doublet ( | ||

| Salt ( | Solid | Stable | Triplet ( |

Note: Shifts vary slightly by concentration and solvent. The coupling constant (

Troubleshooting & Failure Modes

-

Problem: Low yield of SPO; presence of

.-

Cause: Temperature during Grignard addition was too high (

), allowing the third substitution. -

Fix: Strict cryogenic control (-78°C) and slow addition.

-

-

Problem: Incomplete Reduction of SPO.

-

Cause: Old/Wet Silane or poisoned catalyst.

-

Fix: Use fresh

or switch to

-

-

Problem: Product smokes/sparks upon syringe transfer.

-

Cause: Failed inert atmosphere.

-

Fix: Re-grease all joints. Use positive pressure of Argon during transfers. Do not proceed until the line is secure.

-

References

-

Busacca, C. A., et al. (2008).[3] "New Methods for the Synthesis of Phosphines and Phosphine Oxides." The Journal of Organic Chemistry, 73(4), 1524–1531. [Link]

-

Hoffmann, H., & Schellenbeck, P. (1967). "Preparation of Di-tert-butylphosphine." Chemische Berichte, 100(2), 692-693. [Link]

-

Netherton, M. R., & Fu, G. C. (2001). "Air-Stable Tri-tert-butylphosphonium Salts." Organic Letters, 3(26), 4295–4298. [Link]

Sources

Application Note: DTBM-Phosphines in Enantioselective C-H Activation

[1]

Executive Summary: The "DTBM Effect"

In the realm of transition-metal catalysis, the 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) substituent has emerged as a "privileged" structural motif.[1] Ligands modified with DTBM groups—most notably DTBM-SegPhos , DTBM-MeO-BIPHEP , and DTBM-Garphos —exhibit a unique synergistic effect that standard phenyl or tolyl-substituted ligands cannot replicate.

Why DTBM?

-

Supra-Steric Bulk: The tert-butyl groups vastly increase the ligand cone angle, creating a deep, rigid chiral pocket that enforces high enantioselectivity, particularly in difficult C(sp³)-H activation steps.

-

Aggregation Suppression: The bulk prevents the formation of inactive dimeric or oligomeric metal species (e.g., Pd-black formation), extending catalyst lifetime at the high temperatures (100–140 °C) often required for C-H cleavage.[1]

-

Electronic Modulation: The para-methoxy group creates an electron-rich phosphine (strong

-donor), facilitating the oxidative addition of unreactive substrates while stabilizing high-oxidation-state intermediates.[1]

Mechanistic Architecture

To understand how to apply these ligands, one must visualize the Concerted Metalation-Deprotonation (CMD) pathway.[1] The DTBM ligand does not merely bind the metal; it sculpts the active site.

Figure 1: The CMD Catalytic Cycle (Pd-Catalyzed)[1]

Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle. The DTBM ligand is critical during the CMD Transition State, where steric clashing prevents non-productive pathways.

Application Case Study I: Pd(0)-Catalyzed C(sp³)-H Arylation

Primary Reference: Based on methodologies developed by the Baudoin Group and Takasago protocols.[1]

This protocol describes the construction of fused cyclopropanes or dihydroquinolones via intramolecular C(sp³)-H activation.[1] This transformation is notoriously difficult due to the inertness of the C-H bond and the high energy barrier.

Protocol A: Enantioselective Synthesis of Fused Cyclopropanes

Reagents & Equipment:

-

Ligand: (R)-DTBM-SegPhos (CAS: 566940-03-2)[1]

-

Precatalyst: Pd(OAc)₂ or Pd(dba)₂

-

Base: Cs₂CO₃ (Must be anhydrous/dried)[1]

-

Additive: Pivalic Acid (PivOH) or K-Pivalate (Critical proton shuttle)[1]

-

Solvent: Mesitylene (degassed)[1]

Step-by-Step Methodology:

-

Glovebox Setup: In a nitrogen-filled glovebox, weigh Pd(OAc)₂ (0.05 equiv) and (R)-DTBM-SegPhos (0.075 equiv) into a dried reaction tube.

-

Why? A slight excess of ligand (1.5:1 L:M ratio) ensures all Pd is ligated, preventing Pd-black precipitation.[1]

-

-

Pre-complexation: Add 1.0 mL of Mesitylene. Stir at room temperature for 15 minutes.

-

Observation: Solution should turn from orange/brown to a clear deep yellow/orange.[1] If black particles form, the solvent is wet.

-

-

Substrate Addition: Add the aryl bromide substrate (1.0 equiv), Cs₂CO₃ (2.5 equiv), and Pivalic acid (0.3 equiv).[1]

-

Mechanistic Note: Pivalate acts as a CMD shuttle, lowering the energy of the C-H cleavage transition state.

-

-

Reaction: Seal the tube. Remove from glovebox. Heat to 140 °C for 16–24 hours.[1]

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad (to remove inorganic salts and Pd), and concentrate.

-

Purification: Flash chromatography.

Performance Data (Typical):

| Parameter | Standard Ligand (BINAP) | DTBM-SegPhos |

| Yield | < 10% | 85–95% |

| ee (%) | N/A (Low conversion) | 92–99% |

| Catalyst Life | Decomposes < 2h | Stable > 24h |

Application Case Study II: Rh(I)-Catalyzed C-C Activation / Annulation

Primary Reference: Methodologies aligned with the Cramer Group.

While Rh(III) often uses Cp* ligands, Rh(I) paired with DTBM-MeO-BIPHEP allows for enantioselective C-H (or C-C) activation of ketimines and strained rings.[1]

Protocol B: Enantioselective Indenylamine Synthesis[1]

Reagents:

-

Catalyst: [Rh(cod)Cl]₂ (2.5 mol%)[1]

-

Substrate: Aromatic Ketimine + Internal Alkyne[3]

-

Solvent: Toluene

Workflow:

-

Catalyst Generation: Mix [Rh(cod)Cl]₂ and (R)-DTBM-MeO-BIPHEP in Toluene (1:1.1 ratio Rh:L).[1] Stir 30 mins to generate the cationic Rh(I)-bisphosphine complex.[1]

-

Substrate Injection: Add the ketimine and alkyne.

-

Activation: Heat to 100–120 °C.

-

Mechanism: The bulky DTBM groups force the alkyne to insert into the rhodacycle in a specific orientation, establishing the chiral center.

Troubleshooting & Critical Controls

The "Self-Validating" System

A robust protocol must have built-in checks. Use this decision matrix:

| Observation | Diagnosis | Corrective Action |

| Reaction turns black immediately | Pd aggregation (Ligand oxidation) | Check DTBM-phosphine purity by ³¹P NMR. Oxide peak appears at ~30-50 ppm.[1] Use fresh ligand. |

| Low Conversion (<20%) | CMD Failure | Check moisture content of Cs₂CO₃ and solvent. Water inhibits the pivalate shuttle. |

| Low ee% | Background Reaction | Ensure temperature is accurate. "Background" non-ligated Pd catalysis is faster at higher T if ligand dissociates.[1] |

| Ligand not dissolving | Solubility Limit | DTBM ligands are lipophilic.[1] Do not use MeCN or MeOH. Use Toluene, Xylenes, or Mesitylene. |

Ligand Handling (³¹P NMR Validation)

Before running a large-scale batch, dissolve 5mg of DTBM-SegPhos in C₆D₆.[1]

-

Pass: Sharp singlet at expected shift (approx -10 to +10 ppm depending on specific backbone).

-

Fail: Multiple peaks or broad oxide peak downfield. Discard.

References

-

Baudoin, O. (2017).[1][4] "Ring Construction via Palladium(0)-Catalyzed C–H Activation." Accounts of Chemical Research. [1]

-

Clemenceau, A., et al. (2020).[1][5] "Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation." Journal of the American Chemical Society.[5][6] [1]

-

Cramer, N., et al. (2013).[1] "Enantioselective Rhodium(I)-Catalyzed C-C Bond Activation." Science. [1]

-

Takasago International Corp. "DTBM-SEGPHOS® Technical Data." Sigma-Aldrich Product Page.

-

Ma, S., et al. (2019).[1] "Pd((R)-DTBM-SEGphos)Cl2-catalyzed kinetic resolution of tertiary propargylic alcohols." Chemical Science.

Sources

- 1. (R)-DTBM-SEGPHOS® | Sigma-Aldrich [sigmaaldrich.com]

- 2. chimia.ch [chimia.ch]

- 3. Recent advances in Rh( i )-catalyzed enantioselective C–H functionalization - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00762F [pubs.rsc.org]

- 4. boschem.eu [boschem.eu]

- 5. Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation [organic-chemistry.org]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Enantioselective Conjugate Addition Using Copper-DTBM Complexes: Application Notes & Protocols

Executive Summary

Copper-catalyzed enantioselective conjugate addition (ECA) is a highly reliable methodology for the asymmetric construction of carbon–carbon and carbon–heteroatom bonds. Among the myriad of chiral ligands available, DTBM-SEGPHOS (bearing 3,5-di-tert-butyl-4-methoxyphenyl groups) has emerged as a privileged scaffold. Its unique structural features enable the highly stereoselective addition of diverse nucleophiles—ranging from nitroalkanes 1 and thioamides 2 to hydrides for olefin hydromethylation 3 and alkynes 4—to Michael acceptors. This guide provides an authoritative framework for deploying Cu-DTBM complexes in the laboratory.

Mechanistic Rationale & The DTBM Advantage

The efficacy of Cu-DTBM-SEGPHOS complexes lies in the precise architecture of the chiral pocket. The SEGPHOS backbone possesses a narrow dihedral angle (bite angle), which tightly coordinates the copper center. However, it is the massive steric bulk of the DTBM substituents that provides the critical "wall" of the chiral pocket.

-

Stereocontrol : During the turnover-limiting step (often the migratory insertion of the alkene into the Cu-nucleophile bond), the DTBM groups force the Michael acceptor to approach via a single stereoface, maximizing enantiomeric excess (ee) 5.

-

Suppression of Side Reactions : In conjugate alkynylation, the steric bulk of DTBM-SEGPHOS prevents the simultaneous coordination of two alkyne molecules to the copper center, thereby completely suppressing unwanted alkyne dimerization [[6]]().

-

Catalyst Stability : The electron-rich nature of the methoxy groups stabilizes the active Cu(I) intermediate, preventing disproportionation or premature oxidation. This stability is critical for maintaining catalytic competence during dynamic kinetic resolutions or hydrophosphinations [[7]]().

Catalytic cycle of Cu-DTBM-SEGPHOS mediated enantioselective conjugate addition.

Quantitative Data: Ligand Effects on Reaction Efficiency

The superiority of DTBM-SEGPHOS over standard ligands is evident across multiple reaction classes. The table below summarizes comparative data for the conjugate addition of organometallic reagents to standard enones, illustrating the causal relationship between ligand sterics and reaction outcomes.

| Ligand | Dihedral Angle | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Observation / Causality |

| (R)-BINAP | ~90° | 45 - 60 | 65 - 75 | Broad chiral pocket allows competitive substrate trajectories; moderate background reaction. |

| (R)-SEGPHOS | ~65° | 70 - 82 | 80 - 88 | Narrower bite angle improves stereofidelity, but lacks sufficient steric shielding for bulky nucleophiles. |

| (R)-DTBM-SEGPHOS | ~65° | 92 - 99 | > 95 | Deep, restricted chiral pocket dictates strict facial selectivity and suppresses off-target dimerization [[6]](). |

Experimental Protocols

To ensure high reproducibility, the following protocol details the generalized asymmetric conjugate addition (e.g., alkynylation or hydromethylation) using a Cu-DTBM-SEGPHOS catalyst system 3.

Step-by-step experimental workflow for air-sensitive copper-catalyzed asymmetric addition.

Step-by-Step Methodology: Copper-Catalyzed Asymmetric Conjugate Addition

Prerequisites: All manipulations must be performed under a strictly inert atmosphere (argon or nitrogen) using standard Schlenk techniques or a glovebox. Solvents must be rigorously degassed and anhydrous.

Step 1: Precatalyst Preparation

-

In an argon-filled glovebox, charge an oven-dried Schlenk tube with CuI (5.0 mol%) and (R)-DTBM-SEGPHOS (5.5 mol%).

-

Expert Insight: A slight excess of ligand ensures complete complexation of the copper, preventing the presence of unligated, achiral Cu(I) which would catalyze a racemic background reaction and erode the final ee [[3]]().

-

-

Add anhydrous THF (2.0 mL/mmol substrate) and stir at room temperature for 1 hour.

-

Self-Validation Check : The suspension will transition into a clear, pale-yellow or homogeneous solution. If the solution remains cloudy or turns green/blue, Cu(II) oxidation has occurred due to oxygen ingress; discard and restart.

Step 2: Generation of the Active Catalyst

-

Cool the Schlenk tube to -78 °C using a dry ice/acetone bath.

-

Slowly add the nucleophile source (e.g., terminal alkyne, dialkylzinc, or silane/MeOTs for hydromethylation) dropwise over 5 minutes.

-

Add the required base or transmetalating agent (e.g., KOtBu or catalytic iodide) 3, [[5]]().

-

Self-Validation Check : A distinct color shift to bright yellow, orange, or deep red typically occurs, visually confirming the formation of the active

species.

Step 3: Conjugate Addition

-

Dissolve the Michael acceptor (1.0 equiv) in 1.0 mL of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

-

Expert Insight: Maintain the temperature at -78 °C for at least 2 hours. Premature warming increases the rate of the uncatalyzed, racemic background addition. Only allow the reaction to warm to -20 °C or room temperature if TLC monitoring indicates stalled conversion.

Step 4: Quench and Workup

-

Once complete (monitored by TLC), quench the reaction at -78 °C by adding saturated aqueous

(2.0 mL). -

Allow the mixture to warm to room temperature, extract with Ethyl Acetate (3 x 5 mL), dry over anhydrous

, and concentrate under reduced pressure. -

Purify the crude product via flash column chromatography and determine the enantiomeric excess via chiral HPLC.

Troubleshooting & Analytical Validation

-

Low Enantiomeric Excess (<80%) : Often caused by a competing racemic background reaction. Ensure the enone is added slowly at -78 °C. Verify the purity of the DTBM-SEGPHOS ligand, as partial oxidation to the phosphine oxide will release achiral copper into the catalytic cycle.

-

Incomplete Conversion : If the enone is unreactive, the active Cu-complex may have degraded. This is common if the nucleophile is too sterically hindered. Consider using a less bulky transmetalating agent or slightly elevating the temperature to -40 °C, balancing conversion against potential ee erosion.

References

1.[1] Catalysts' evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers (RSC Publishing). 1 2.[2] Direct Catalytic Asymmetric Conjugate Addition of Saturated and Unsaturated Thioamides. Organic Letters - ACS Publications.2 3.[3] Copper Hydride-Catalyzed Enantioselective Olefin Hydromethylation. PMC. 3 4.[4] The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. SciSpace. 4 5.[5] Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes. Journal of the American Chemical Society - ACS Publications. 5 6.[6] ChemInform Abstract: Enantioselective Synthesis of 4-Substituted Dihydrocoumarins Through a Zinc Bis(hydroxyamide)-Catalyzed Conjugate Addition of Terminal Alkynes. ResearchGate. 6 7.[7] Copper(I)-Catalyzed Asymmetric 1,4-Conjugate Hydrophosphination of α,β-Unsaturated Amides. PubMed. 7

Sources

- 1. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Copper Hydride-Catalyzed Enantioselective Olefin Hydromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Copper(I)-Catalyzed Asymmetric 1,4-Conjugate Hydrophosphination of α,β-Unsaturated Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

preparation of chiral diphosphine ligands from 3,5-di-tert-butyl-4-methoxypheny bromide

Preparation of Novel Atropisomeric Chiral Diphosphine Ligands from 3,5-di-tert-butyl-4-methoxyphenyl Bromide for Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral diphosphine ligands are of paramount importance in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial for the pharmaceutical, agrochemical, and fine chemical industries.[1][2] The stereoelectronic properties of these ligands are critical in determining the efficiency and enantioselectivity of a catalytic reaction.[3] Ligands derived from sterically hindered and electron-rich aryl phosphines, such as those incorporating the 3,5-di-tert-butyl-4-methoxyphenyl moiety, are of particular interest due to their potential to enhance catalytic activity and selectivity in a variety of cross-coupling and hydrogenation reactions.[3][4]

This application note provides a comprehensive guide to the synthesis of a novel, atropisomeric chiral diphosphine ligand starting from the readily available 3,5-di-tert-butyl-4-methoxyphenyl bromide. The synthetic strategy is based on a robust and well-established multi-step sequence involving the formation of a biaryl backbone via Ullmann homocoupling, followed by resolution of the resulting atropisomers and final reduction to the desired chiral diphosphine ligand.[3] The protocols detailed herein are designed to be both practical and scalable, providing researchers with a clear pathway to access this valuable class of ligands.

Synthetic Strategy Overview

The overall synthetic route is depicted below. The key steps involve the initial preparation of a phosphine oxide from the starting aryl bromide, followed by ortho-iodination, Ullmann coupling to create the biaryl scaffold, resolution of the atropisomeric diphosphine dioxides, and finally, reduction to the enantiomerically pure diphosphine ligand.

Caption: Overall synthetic strategy for the chiral diphosphine ligand.

Experimental Protocols

Part 1: Synthesis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide

This initial step involves the formation of a Grignard reagent from the starting aryl bromide, which is then reacted with a suitable phosphorus electrophile. For the purpose of this protocol, we will use dichlorophenylphosphine followed by oxidation, a common method for the synthesis of triarylphosphine oxides.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 3,5-di-tert-butyl-4-methoxyphenyl bromide | 26747-41-9 | 313.28 | 50 |

| Magnesium turnings | 7439-95-4 | 24.31 | 60 |

| Iodine | 7553-56-2 | 253.81 | a few crystals |

| Dichlorophenylphosphine | 644-97-3 | 179.01 | 25 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 200 mL |

| Hydrogen peroxide (30% aq. solution) | 7722-84-1 | 34.01 | As needed |

| Diethyl ether | 60-29-7 | 74.12 | As needed |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | As needed |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |

Protocol:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.46 g, 60 mmol) in a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a few crystals of iodine to activate the magnesium.

-

Dissolve 3,5-di-tert-butyl-4-methoxyphenyl bromide (15.66 g, 50 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the reaction.

-

Once the reaction has started (disappearance of the iodine color and gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

-

Phosphine Synthesis and Oxidation:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Dissolve dichlorophenylphosphine (4.48 g, 25 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

-

Add the dichlorophenylphosphine solution dropwise to the stirred Grignard reagent solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and slowly add 30% aqueous hydrogen peroxide solution dropwise until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford bis(3,5-di-tert-butyl-4-methoxyphenyl)phenylphosphine oxide.

-

Part 2: Ortho-iodination of the Phosphine Oxide

This step introduces an iodine atom at the ortho-position of one of the aryl rings, which is necessary for the subsequent Ullmann coupling.[3]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide | 535925-40-7 | 486.68 | 20 |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | 64.06 | 22 |

| Iodine (I₂) | 7553-56-2 | 253.81 | 24 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 150 mL |

| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | As needed |

| Diethyl ether | 60-29-7 | 74.12 | As needed |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |

Protocol:

-

Ortho-lithiation:

-

Under an inert atmosphere, dissolve the phosphine oxide (9.73 g, 20 mmol) in anhydrous THF (100 mL) in a flame-dried round-bottom flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (8.8 mL of a 2.5 M solution in hexanes, 22 mmol) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

-

Iodination:

-

In a separate flask, dissolve iodine (6.09 g, 24 mmol) in anhydrous THF (50 mL).

-

Slowly add the iodine solution to the lithiated phosphine oxide solution at -78 °C via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the ortho-iodinated phosphine oxide.

-

Part 3: Ullmann Homocoupling to Form the Racemic Biaryl Diphosphine Dioxide

This key step constructs the biaryl backbone through a copper-mediated homocoupling of the ortho-iodinated phosphine oxide.[3]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |

| 2-Iodo-bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide | N/A | 612.58 (calculated) | 10 |